1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid
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Overview
Description
1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1 .
Preparation Methods
The synthetic routes for 1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid typically involve the esterification of quinic acid derivatives with cinnamic acid derivatives under acidic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3,4-Trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Quinic acid: A simpler derivative with similar structural features but lacking the phenylprop-2-enoyloxy group.
Cinnamic acid derivatives: Compounds with similar phenylprop-2-enoyloxy groups but different core structures.
The uniqueness of this compound lies in its combination of the quinic acid moiety with the phenylprop-2-enoyloxy group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H18O7 |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
1,3,4-trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21) |
InChI Key |
WTMHIVNZOSRKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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